Integerrimine N-oxide
CAS No.: 85955-28-8
Cat. No.: VC21336096
Molecular Formula: C18H25NO6
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 85955-28-8 |
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Molecular Formula | C18H25NO6 |
Molecular Weight | 351.4 g/mol |
IUPAC Name | (1R,4E,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
Standard InChI | InChI=1S/C18H25NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+/t11-,14-,15-,18-,19?/m1/s1 |
Standard InChI Key | PLGBHVNNYDZWGZ-NRTYDQPPSA-N |
Isomeric SMILES | C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O)C |
SMILES | CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C |
Canonical SMILES | CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C |
Chemical Identity and Structure
Integerrimine N-oxide (CAS No. 85955-28-8) is a macrocyclic pyrrolizidine alkaloid with the molecular formula C₁₈H₂₅NO₆ and a molecular weight of 351.4 g/mol . Its IUPAC name is (1R,4E,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione . The compound is characterized by a unique structure featuring a pyrrolizidine core with an N-oxide group, which significantly influences its chemical reactivity and biological properties.
Chemical Identifiers
The compound can be identified through various structural representations and chemical identifiers, which are crucial for database searches and chemical reference:
Identifier Type | Value |
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CAS Number | 85955-28-8 |
Molecular Formula | C₁₈H₂₅NO₆ |
Molecular Weight | 351.4 g/mol |
InChI | InChI=1S/C18H25NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+/t11-,14-,15-,18-,19?/m1/s1 |
InChI Key | PLGBHVNNYDZWGZ-NRTYDQPPSA-N |
Canonical SMILES | CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C |
These identifiers are essential for accurate chemical documentation and cross-referencing across scientific databases .
Natural Sources and Occurrence
Integerrimine N-oxide is naturally occurring in several plant species belonging to the Senecio genus. It has been specifically reported in:
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Senecio brasiliensis - A plant native to South America, particularly Brazil, where the compound is found in significant concentrations in the butanolic residue
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Senecio nebrodensis - Another plant species that has been documented to contain this compound
The presence of this compound in these plants is believed to serve as a defense mechanism against herbivores due to its toxic properties.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Integerrimine N-oxide typically involves the oxidation of integerrimine, its parent compound. This process requires careful control to ensure proper formation of the N-oxide group without causing over-oxidation.
Common Reagents and Conditions
The synthesis process generally employs the following reagents and conditions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, peracids | Controlled temperature and pH |
Reduction | Zinc, acetic acid | Used to convert back to integerrimine |
Substitution | Nucleophiles (amines, thiols) | Basic conditions |
These reactions are fundamental to both the laboratory synthesis and potential industrial production of Integerrimine N-oxide.
Extraction Methods
For research purposes, Integerrimine N-oxide is often extracted from natural sources using various solvent extraction techniques:
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Initial extraction using organic solvents such as methanol or ethanol
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Followed by purification steps including chromatography to isolate the pure compound
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Final validation using spectroscopic methods to confirm identity and purity
Biological Activity
Integerrimine N-oxide demonstrates significant biological activity, particularly related to its interactions with cellular components. Its biological effects are of considerable interest in toxicological research.
Cellular Interactions
The compound primarily exerts its biological effects through interactions with cellular macromolecules. Research has shown that it can form adducts with DNA and proteins, which leads to genotoxic and cytotoxic effects. These interactions are crucial in understanding the compound's toxicological profile and potential pharmacological applications.
Toxicological Profile
Studies have revealed that Integerrimine N-oxide possesses significant toxicological properties, particularly concerning prenatal exposure. Research conducted on animal models indicates that exposure to this compound can impair maternal care behaviors and adversely affect the physical and behavioral development of offspring.
Study Type | Key Findings |
---|---|
Prenatal Exposure Studies | Impaired maternal care and negative developmental outcomes in offspring |
Cytotoxicity Assessments | Demonstrated toxic effects on various cell lines |
These findings highlight the importance of understanding the potential risks associated with human exposure to this compound, particularly through herbal preparations or contaminated food products.
Mechanism of Action
The toxicological effects of Integerrimine N-oxide are primarily attributed to its ability to interact with cellular macromolecules. The compound's mechanism of action involves several key processes:
DNA and Protein Adduct Formation
Integerrimine N-oxide can form adducts with DNA and proteins, leading to disruptions in cellular function. These interactions can result in:
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DNA mutations and potential carcinogenic effects
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Alterations in protein structure and function
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Disruption of normal cellular processes
Metabolic Activation
The compound's toxicity may be enhanced through metabolic activation in the liver, where it can be converted to reactive metabolites that further interact with cellular components, amplifying its toxicological effects.
Comparative Analysis with Related Compounds
Integerrimine N-oxide shares structural similarities with other pyrrolizidine alkaloids but possesses unique characteristics due to its specific N-oxide functional group.
Comparison with Similar Compounds
Compound | Structural Relationship | Biological Activity | Toxicity Level |
---|---|---|---|
Integerrimine | Parent compound (lacks N-oxide group) | Similar but less water-soluble | High |
Senecionine N-oxide | Structurally related pyrrolizidine alkaloid | Similar toxicological properties | Moderate to High |
Heliosupine N-oxide | Related compound with similar functional groups | Antimicrobial properties | Moderate |
This comparative analysis highlights the structural and functional uniqueness of Integerrimine N-oxide among pyrrolizidine alkaloids, particularly its enhanced water solubility and specific biological activities due to the N-oxide moiety.
Scientific Research Applications
Integerrimine N-oxide has several important applications in scientific research across various disciplines:
Chemical Research
In chemical research, the compound serves as a reference compound for studying pyrrolizidine alkaloids and their derivatives. Its unique structure makes it valuable for investigating N-oxide chemistry and reaction mechanisms.
Toxicological Studies
The compound is extensively used in toxicological research to understand the mechanisms of pyrrolizidine alkaloid toxicity. Studies focus on:
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Genotoxic and cytotoxic effects
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Prenatal developmental toxicity
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Long-term exposure consequences
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Bioactivation pathways
Analytical Method Development
Case Studies
Several significant case studies have contributed to our understanding of Integerrimine N-oxide's biological effects and toxicological properties.
Prenatal Toxicity Studies
Research conducted on rodent models has demonstrated that prenatal exposure to Integerrimine N-oxide can lead to significant developmental issues in offspring. These studies have shown:
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Reduced birth weight and developmental delays
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Impaired maternal care behaviors
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Long-term behavioral abnormalities in offspring
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Potential transgenerational effects
Cellular Interaction Research
Studies investigating the interactions between Integerrimine N-oxide and cellular components have revealed its mechanism of toxicity at the molecular level. Research has shown that the compound interacts with DNA, forming adducts that can lead to mutations and potential cancerous transformations in vitro.
Physical and Chemical Properties
Integerrimine N-oxide possesses distinct physical and chemical properties that influence its behavior in biological systems and its applications in research.
Physical Properties
Property | Value/Description |
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Appearance | Not explicitly described in sources |
Molecular Weight | 351.4 g/mol |
Solubility | Enhanced water solubility compared to the parent compound due to the N-oxide group |
Chemical Reactivity
The N-oxide functional group significantly influences the chemical reactivity of Integerrimine N-oxide. Key reactions include:
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